tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate
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Overview
Description
tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate is a synthetic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure includes a tert-butyl carbamate group attached to a 2-azabicyclo[2.2.1]heptane moiety, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate typically involves the protection of the amine group in 2-azabicyclo[2.2.1]heptan-4-amine with a tert-butyl carbamate group. This can be achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxide derivatives, reduction can produce amine derivatives, and substitution reactions can result in various substituted carbamates .
Scientific Research Applications
tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
- tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate
- tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate
Uniqueness
tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the development of novel compounds with specific biological activities .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.1]heptan-4-ylmethyl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-5-4-9(6-12)13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
LOQUJRQKFQAXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)NC2 |
Origin of Product |
United States |
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